rac-tert-butylN-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate,trans
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Overview
Description
Tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate is a chemical compound with the CAS Number: 2460740-39-8 . It has a molecular weight of 319.45 . The compound is stored at room temperature and appears as a powder . The IUPAC name for this compound is tert-butyl ((3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl)carbamate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C18H29N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3,(H,20,22)/t15-,16-/m1/s1 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical form of Tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate is a powder . It is stored at room temperature .Scientific Research Applications
Metalation and Alkylation
Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, which includes compounds similar to the specified chemical, have demonstrated their ability for metalation between nitrogen and silicon. This process is followed by an efficient reaction with various electrophiles. When a benzyl group is attached to nitrogen, benzylic deprotonation competes with deprotonation next to silicon, indicating a pathway for preparing α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
Transformations of Amino Protecting Groups
The N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, has been synthesized from common amino protecting groups like N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z). This process, involving tert-butyldimethylsilane and certain catalysts, results in the high-yield formation of N-ester type compounds, showcasing the versatility of tert-butyl carbamate derivatives in chemoselective transformations (Sakaitani & Ohfune, 1990).
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, closely related to tert-butyl carbamate compounds in their use for amine protection, serve as versatile intermediates for the asymmetric synthesis of amines. This method provides a wide range of highly enantioenriched amines, indicating the critical role of tert-butyl carbamate derivatives in facilitating asymmetric synthesis and catalysis (Ellman, Owens, & Tang, 2002).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-16-9-10-21(13-15(16)11-19)12-14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3,(H,20,22)/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVKVYLZGMKBK-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1CN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1CN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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